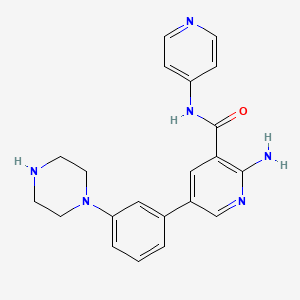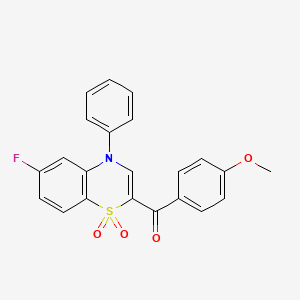![molecular formula C10H12F3NO B2528730 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol CAS No. 1183323-24-1](/img/structure/B2528730.png)
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol" is a chemical of interest due to its structural characteristics and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, structure, and properties, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols, has been described, with some compounds exhibiting greater potency than propranolol in animal models . Additionally, the use of 2-amino-1-phenyl-propan-1,3-diol as a chiral auxiliary in the synthesis of other compounds suggests the versatility of similar amino alcohols in synthetic chemistry . These studies indicate that the synthesis of compounds structurally related to "2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol" can be achieved with various substituents, potentially affecting their biological activity.
Molecular Structure Analysis
The conformational analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives has been reported, with X-ray diffraction analysis revealing details about their crystal structures and hydrogen bonding . Although the specific compound of interest is not directly studied, these findings provide a basis for understanding how similar compounds might behave in different environments, which is crucial for predicting the behavior of "2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol".
Chemical Reactions Analysis
The synthesis of 2-aminofuran derivatives from 2-propyn-1-ols suggests that compounds with an amino alcohol moiety can undergo cycloaddition and nucleophilic addition reactions . This information could be relevant when considering the reactivity of "2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol" in various chemical transformations.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of "2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol", they do offer insights into related compounds. For instance, the synthesis of novel polyimides from a fluorinated aromatic diamine monomer demonstrates the potential for creating materials with good thermal stability and mechanical properties . This suggests that incorporating fluorinated moieties, similar to the trifluoromethyl group in the compound of interest, could impart desirable properties to the material.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Catalysis
The development of new synthetic pathways involving "2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol" derivatives has been a subject of interest. For instance, the work by Jiang and Si (2004) on the asymmetric alkynylation of chloral showcases the creation of chiral trichloromethyl propargyl alcohols using chiral amino alcohol-based ligands for high yield and enantiomeric excess (Jiang & Si, 2004). This highlights the compound's utility in stereoselective synthesis, offering pathways to valuable intermediates for pharmaceuticals.
Drug and Gene Delivery
The synthesis of cyclic polyamines, which are crucial for drug and gene delivery, from amino alcohols like "2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol" has been explored. Cassimjee, Marin, and Berglund (2012) demonstrated the enzyme-mediated transformation of amino alcohols to cyclic polyamines, presenting a broad range of potential polyamine products for biomedical applications (Cassimjee, Marin, & Berglund, 2012).
Antimicrobial Agents
The potential of substituted phenyl azetidines, synthesized from "2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol" derivatives, as antimicrobial agents has been investigated. Doraswamy and Ramana (2013) reported on the synthesis and characterization of these compounds, revealing their promising antimicrobial activity (Doraswamy & Ramana, 2013).
Corrosion Inhibition
Chira, Bucur, and Radu (2021) explored the formation of phenyl aldehyde layers on copper, functionalized with amino alcohols, demonstrating significant anticorrosion properties. This application underscores the role of "2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol" derivatives in materials science, particularly in protecting metals from corrosion (Chira, Bucur, & Radu, 2021).
Mecanismo De Acción
Target of Action
It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system. As a glycine derivative, it may interact with glycine receptors or other proteins that bind glycine.
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the compound’s interaction with its targets.
Result of Action
It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects could potentially be attributed to 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol.
Propiedades
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-9(14,6-15)7-3-2-4-8(5-7)10(11,12)13/h2-5,15H,6,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTGWKXZTJABFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)

![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)
![N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2528657.png)

![Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2528661.png)
![N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2528663.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2528664.png)
![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528666.png)
![3-Bromo-5-[1-(2-ethenylsulfonylethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2528667.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazine-2-carboxamide](/img/structure/B2528668.png)
![N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2528669.png)